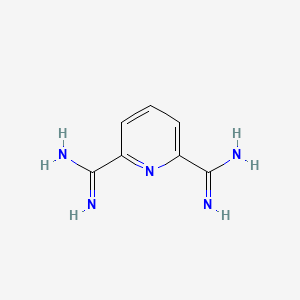

Pyridine-2,6-bis(carboximidamide)

Description

Historical Context and Evolution of Amidine Ligand Scaffolds

The development of amidine-containing ligand scaffolds has a rich history rooted in the broader field of coordination chemistry. The exploration of carboxamide ligands dates back to 1848 with the development of the biuret (B89757) reaction. researchgate.net Over the decades, research into bio-mimetic metal-peptide complexes and pyridylcarboxamides has expanded significantly, particularly for stabilizing high-valent metal-oxo species of late first-row transition metal ions. researchgate.net

A significant milestone in the evolution of these scaffolds was the discovery of tetraamido macrocyclic ligands (TAMLs) by Collins and co-workers. researchgate.net This work has led to the development of multiple generations of Fe-TAML catalysts with diverse applications. researchgate.net

The versatility of the pyridine-2,6-dicarboxamide fragment has been a driving force in the creation of a wide array of synthetic scaffolds. rsc.org These scaffolds have found noteworthy roles in stabilizing reactive species, modeling the active sites of metalloenzymes, and catalyzing organic transformations. rsc.org The continuous need for new pharmacologically important scaffolds has spurred chemists to develop efficient synthetic pathways for modifying heterocyclic systems like pyridine-2,6-dicarboxamide. mdpi.comnih.gov

The synthesis of these scaffolds often begins with starting materials like 2,6-pyridinedicarbonyl dichloride. nih.govresearchgate.net For example, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were prepared from this precursor and L-alanine or 2-methyl-alanine methyl ester. nih.govresearchgate.net This highlights the modularity and adaptability of the synthetic routes, allowing for the creation of a diverse library of ligands with tailored properties.

Current Research Landscape and Future Trajectories of Pyridine-2,6-bis(carboximidamide)

The current research landscape for Pyridine-2,6-bis(carboximidamide) and its derivatives is vibrant and expanding into several key areas. A significant focus remains on its application in catalysis. The ability of its nickel complexes to catalyze challenging cross-coupling reactions continues to be a major area of investigation, with the potential to streamline the synthesis of complex organic molecules. tcichemicals.comsigmaaldrich.comsigmaaldrich.com

Beyond catalysis, there is growing interest in the biological activities of these compounds. Research has indicated that derivatives of Pyridine-2,6-bis(carboximidamide) exhibit notable antimicrobial and anticancer properties. smolecule.com Some studies have shown that certain derivatives possess antibacterial and antifungal activities, making them promising candidates for further pharmacological development. smolecule.com Additionally, specific derivatives have demonstrated the ability to inhibit cancer cell proliferation, suggesting potential applications in oncology. smolecule.com

The future of Pyridine-2,6-bis(carboximidamide) research is poised to explore these dual applications in greater depth. In catalysis, the development of more efficient and selective catalytic systems based on this ligand scaffold is a key objective. This includes designing ligands for new types of chemical transformations and for use with a broader range of metal centers.

In medicinal chemistry, the focus will likely be on optimizing the biological activity and pharmacokinetic properties of Pyridine-2,6-bis(carboximidamide) derivatives. This could lead to the development of new therapeutic agents for treating infectious diseases and cancer. The unique chelating properties of this compound also open up possibilities for its use in areas such as bio-sensing and the development of diagnostic tools. smolecule.com The structural characteristics of metal-ligand complexes formed with this compound can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. smolecule.com

Compound Information

| Compound Name | Molecular Formula | Key Characteristics |

| Pyridine-2,6-bis(carboximidamide) | C₇H₁₀N₄ | White to light yellow crystalline solid, often as a dihydrochloride (B599025) salt. smolecule.com |

| Pyridine-2,6-dicarboxamide | Not specified | Contains two carboxamide groups; lacks the imine functionality of the primary compound. smolecule.com |

| Pyridine-3-carboxamidoxime | Not specified | Contains a carboxamidoxime group, leading to different reactivity. smolecule.com |

| Pyridine-4-carboxylic acid | Not specified | Contains a carboxylic acid group, making it more acidic. smolecule.com |

| Pyridine-2-carboxylic acid | Not specified | Simpler structure with one carboxylic acid group. smolecule.com |

| 2,6-pyridinedicarbonyl dichloride | Not specified | A common starting material for synthesizing pyridine-2,6-bis-carboxamide derivatives. nih.govresearchgate.net |

| Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | Not specified | Synthesized from 2,6-pyridinedicarbonyl dichloride and amino acid esters; show antimicrobial activity. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

pyridine-2,6-dicarboximidamide |

InChI |

InChI=1S/C7H9N5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3H,(H3,8,9)(H3,10,11) |

InChI Key |

ODJWYRZWPHQSDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine 2,6 Bis Carboximidamide and Its Derivatives

Direct Synthetic Routes to Pyridine-2,6-bis(carboximidamide)

The most direct approaches to unsubstituted pyridine-2,6-bis(carboximidamide) utilize precursors where the carbon atoms of the target carboximidamide groups are already in place at the 2 and 6 positions of the pyridine (B92270) ring.

Synthesis from Pyridine-2,6-dicarbonitrile (B1583803) Precursors

A common and effective starting material for the synthesis of pyridine-2,6-bis(carboximidamide) is pyridine-2,6-dicarbonitrile. chemicalbook.com This precursor contains the necessary pyridine core with nitrile groups at the 2 and 6 positions, which can be converted into carboximidamides.

One established method for this transformation is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating the dinitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an intermediate imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org While the Pinner reaction is a classical approach, it requires anhydrous conditions and careful control of the reaction temperature to prevent the formation of byproducts. wikipedia.org

An alternative route from pyridine-2,6-dicarbonitrile involves a two-step process. chemicalbook.com First, the dinitrile is reacted with sodium methoxide (B1231860) in methanol. This is followed by the addition of ammonium (B1175870) chloride to the reaction mixture. This process has been reported to produce the target compound in high yield. chemicalbook.com

Amidination Strategies for Carboximidamide Formation

Amidination, the process of forming an amidine group, is a key step in the synthesis of pyridine-2,6-bis(carboximidamide). As mentioned, the Pinner reaction is a classic example of an amidination strategy. wikipedia.org The reaction proceeds through the formation of an electrophilic intermediate from the nitrile, which is then attacked by an amine.

Modern variations and other amidination methods have also been developed. These can offer milder reaction conditions or broader substrate scope. The choice of amidination strategy often depends on the specific nature of the starting materials and the desired final product.

Synthesis of Substituted Pyridine Carboximidamide Analogs

The synthesis of substituted analogs of pyridine-2,6-bis(carboximidamide) allows for the fine-tuning of the molecule's properties for specific applications. Substitutions can be introduced on the pyridine ring or on the nitrogen atoms of the carboximidamide groups.

Preparation of N'-Substituted Pyridine-2,6-bis(carboximidamide) Derivatives

Introducing substituents on the exocyclic nitrogen atoms of the carboximidamide groups can significantly alter the coordination properties and biological activity of the resulting compounds. These N'-substituted derivatives are typically synthesized by modifying the final step of the synthetic routes described above.

Instead of using ammonia in the final step of the Pinner reaction, a primary or secondary amine can be used to introduce the desired substituent. wikipedia.org This allows for the preparation of a wide variety of N'-alkyl, N'-aryl, or other substituted analogs.

Regioselective Synthetic Approaches for Amidines

When synthesizing unsymmetrically substituted pyridine bis(carboximidamide) derivatives or when dealing with pyridine precursors that have other reactive sites, regioselectivity becomes a critical consideration. Regioselective synthesis aims to direct the formation of the amidine group to a specific position on the pyridine ring.

For instance, in cases where a pyridine ring has multiple potential sites for reaction, blocking groups can be employed to protect certain positions, thereby directing the functionalization to the desired location. nih.gov Following the regioselective installation of the carboximidamide group, the blocking group can be removed. The development of catalyst-controlled regioselective reactions also offers a powerful tool for achieving high selectivity in the synthesis of complex pyridine derivatives. acs.org

Derivatization from Pyridine-2,6-dicarboxylates and Related Precursors

An alternative to using dinitrile precursors is to start from pyridine-2,6-dicarboxylic acids or their derivatives, such as esters or acyl chlorides. nih.govmdpi.commdpi.com These methods involve converting the carboxylate or its derivative into an amide, which can then be further transformed into the desired carboximidamide.

A common approach involves converting pyridine-2,6-dicarboxylic acid into the corresponding acyl chloride, typically using a chlorinating agent like thionyl chloride. nih.govresearchgate.net This highly reactive diacyl chloride can then be reacted with an appropriate amine to form a bis(amide). mdpi.com For example, reaction with various aromatic amines leads to the formation of a series of symmetrical pyridine-2,6-dicarboxamides. mdpi.com These amides can then serve as precursors for the final carboximidamide, although the direct conversion of an amide to an unsubstituted amidine can be challenging. More commonly, these dicarboxamides are themselves the final target compounds or are used to synthesize other derivatives like Schiff bases. nih.govresearchgate.net

Emerging Synthetic Methodologies and Green Chemistry Principles

The development of synthetic routes for pyridine-2,6-bis(carboximidamide) and its analogues is increasingly influenced by the principles of green chemistry, which prioritize the use of sustainable and environmentally benign methods. Emerging methodologies in this context focus on enhancing reaction efficiency, minimizing waste, and reducing the use of hazardous substances. Key advancements include the adoption of microwave-assisted synthesis, biocatalysis, and innovative solvent-free or aqueous reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. In the context of synthesizing pyridine dicarboxamide derivatives, microwave-assisted methods offer a significant improvement over conventional heating protocols. For instance, the synthesis of bis-imides, which share structural similarities with the target compound, has been achieved efficiently under microwave irradiation, often in the absence of a solvent. researchgate.net This technique can be particularly advantageous for the amidation steps in the synthesis of Pyridine-2,6-bis(carboximidamide), potentially accelerating the reaction between pyridine-2,6-dicarbonyl dichloride and the amine source. The direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions using catalytic amounts of ceric ammonium nitrate (B79036) has also been reported, showcasing a green and efficient alternative. nih.gov

Biocatalysis:

The use of enzymes and whole-cell systems represents a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of Pyridine-2,6-bis(carboximidamide) is not yet extensively documented, related biotransformations highlight its potential. For example, a one-pot biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.orgethz.ch This approach provides a more sustainable alternative to traditional multi-step organic syntheses that often involve harsh oxidizing and reducing agents. ethz.ch The principles of biocatalysis, particularly the use of nitrile-converting enzymes, could conceivably be applied to the synthesis of the carboximidamide functional groups from corresponding dinitriles, offering a green pathway to the target molecule.

Green Chemistry Principles in Practice:

Beyond specific technologies, the application of broader green chemistry principles is evident in recent synthetic strategies. The use of water as a solvent in the catalyst-free preparation of related heterocyclic compounds, such as pyridine-2,6-bis(N-alkylthiazoline-2-thiones), demonstrates a move away from volatile organic compounds. researchgate.net Furthermore, electrochemical methods are being explored for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous media. rsc.org This approach avoids the need for external chemical oxidants, further enhancing the green credentials of the synthesis. rsc.org The development of dearomatization reactions of pyridines using mild and selective reducing agents like amine boranes also points towards more sustainable synthetic routes for modifying the pyridine core. nih.gov

These emerging methodologies and the consistent application of green chemistry principles are paving the way for more sustainable and efficient production of Pyridine-2,6-bis(carboximidamide) and its derivatives, aligning chemical synthesis with modern environmental standards.

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies

| Methodology | Typical Reaction Conditions | Advantages | Disadvantages | Relevant Derivatives |

| Conventional Synthesis | Reflux in organic solvents (e.g., ethanol, dichloromethane), often for several hours. nih.govmdpi.com | Well-established procedures. | Long reaction times, use of volatile organic solvents, often requires stoichiometric reagents. | Pyridine-2,6-bis-carboxamide Schiff's bases. nih.govmdpi.com |

| Microwave-Assisted Synthesis | Solvent-free or in minimal high-boiling point solvent, rapid heating (minutes). researchgate.net | Drastically reduced reaction times, higher yields, cleaner reactions. researchgate.net | Requires specialized microwave equipment. | Bis-imides, researchgate.net amides. nih.gov |

| Biocatalysis | Aqueous media, ambient temperature and pressure. rsc.orgethz.ch | High selectivity, mild conditions, environmentally friendly. rsc.orgethz.ch | Enzyme availability and stability can be limiting factors. | 2,6-bis(hydroxymethyl)pyridine. rsc.orgethz.ch |

| Electrochemical Synthesis | Aqueous medium, use of an electric current. rsc.org | Avoids external chemical oxidants, uses a green solvent. rsc.org | May require specific electrode materials and setup. | Pyridine carboxamides. rsc.org |

Advanced Spectroscopic Characterization of Pyridine 2,6 Bis Carboximidamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of pyridine-2,6-bis(carboximidamide).

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of pyridine-2,6-bis(carboximidamide). The FT-IR spectrum reveals key functional groups present in the molecule. For the related compound 2,6-pyridinedicarboxylic acid, a broad band observed in the 3200-3000 cm⁻¹ range is assigned to the O-H stretching vibrations of the carboxyl groups. researchgate.net Aromatic C-H vibrations are typically found between 3089 and 2940 cm⁻¹. researchgate.net

A strong absorption at 1689 cm⁻¹ is attributed to the C=O (carbonyl) vibration. researchgate.net In pyridine (B92270) derivatives, the C=N ring stretching vibrations characteristically appear in the 1600-1500 cm⁻¹ region. elixirpublishers.com For instance, a medium-strong band is observed at 1448 cm⁻¹ in the infrared spectrum of a similar pyridine compound. elixirpublishers.com The bands around 1572 and 1079 cm⁻¹ are related to C-N and C-C-N moieties within the pyridine ring. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretching (in carboxylic acid precursor) | 3200-3000 | researchgate.net |

| Aromatic C-H Stretching | 3089-2940 | researchgate.net |

| C=O Stretching | ~1689 | researchgate.net |

| C=N Ring Stretching | 1600-1500 | elixirpublishers.com |

| C-N and C-C-N Ring Vibrations | ~1572, ~1079 | researchgate.net |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The study of pyridine and its derivatives using Raman spectroscopy is well-documented, especially in the context of its adsorption on metal surfaces. semi.ac.cnethz.ch

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as silver or gold. nih.govnih.gov For pyridine adsorbed on a silver electrode, a strong SERS band is observed at 1025 cm⁻¹. semi.ac.cn The SERS spectrum of pyridine is sensitive to the nature of its interaction with the metal surface, with different "active sites" on the silver surface giving rise to distinct spectral features. ibm.com The enhancement of vibrational modes such as υ6a, υ1, υ12, υ9a, and υ8a in the SERS spectrum of pyridine on a silver cluster is attributed to a chemical enhancement mechanism involving electron transfer from the pyridine to the silver cluster and a softening of the pyridine bonds. nih.gov

| Technique | Key Findings | Reference |

| Raman Spectroscopy | Distinguishes different types of pyridine adsorption on silver electrodes. | ethz.ch |

| SERS | Shows a strong band at 1025 cm⁻¹ for pyridine on a silver electrode. | semi.ac.cn |

| SERS | Enhanced vibrational modes (υ6a, υ1, υ12, υ9a, υ8a) indicate chemical enhancement. | nih.gov |

| SERS | Spectral features are dependent on the microscopic morphology of the silver substrate. | ibm.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of pyridine-2,6-bis(carboximidamide) in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of pyridine-2,6-bis(carboximidamide) provides information on the chemical environment of the hydrogen atoms. In related pyridine-2,6-dicarboxamide derivatives, the signals for the pyridine ring protons typically appear in the aromatic region of the spectrum. mdpi.commdpi.com For example, in N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, the aromatic protons are found between 7.52 and 8.47 ppm, while the -NH- protons appear as singlets at 12.24 and 12.15 ppm. mdpi.com The chemical shifts of protons on the pyridine ring are influenced by the nature and position of substituents. nih.gov

| Proton Type | Typical Chemical Shift Range (ppm) | Reference |

| Aromatic Protons (Pyridine Ring) | 7.52 - 8.47 | mdpi.com |

| Amide/Amidine Protons (-NH-) | 12.15 - 12.24 | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of pyridine-2,6-bis(carboximidamide) reveals the chemical shifts of the carbon atoms, providing further structural confirmation. The carbon atoms of the pyridine ring resonate in the aromatic region, typically between 100 and 150 ppm. researchgate.net For instance, in a series of pyridine-2,6-dicarboxamide derivatives, the pyridine carbon signals were observed in this range. mdpi.com The carbon atom of the carboximidamide group is also expected to have a characteristic chemical shift. In N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, the methyl carbon appears at 21.8 ppm. mdpi.com The chemical shifts of the pyridine carbons are sensitive to the solvent and the presence of substituents. researchgate.netchemicalbook.com

| Carbon Type | Typical Chemical Shift Range (ppm) | Reference |

| Aromatic Carbons (Pyridine Ring) | 100 - 150 | researchgate.net |

| Methyl Carbon (in a derivative) | ~21.8 | mdpi.com |

Advanced NMR Techniques for Conformational and Tautomeric Analysis

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning all proton and carbon signals and for studying the conformation and potential tautomerism of pyridine-2,6-bis(carboximidamide). Variable temperature NMR experiments can be employed to study dynamic processes like tautomeric equilibria and hydrogen bonding. researchgate.net For instance, in the study of 2,6-bis(benzimidazol-2′-yl)pyridine, variable temperature ¹H and ¹³C NMR experiments were used to evaluate the tautomeric equilibrium. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, providing insights into the molecule's conformation. ipb.pt For example, a NOESY spectrum was used to demonstrate an intramolecular hydrogen bond in a pyridazine (B1198779) derivative. ipb.pt These advanced techniques are essential for a complete structural and dynamic characterization of pyridine-2,6-bis(carboximidamide). smolecule.com

Mass Spectrometry for Molecular Identification and Compositional Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of pyridine-2,6-bis(carboximidamide). The compound is typically handled as its dihydrochloride (B599025) salt (C₇H₉N₅·2HCl), which has a molecular weight of 236.10 g/mol . sigmaaldrich.combiocompare.comsigmaaldrich.com The free base, pyridine-2,6-bis(carboximidamide), has a molecular formula of C₇H₉N₅ and a monoisotopic mass of 163.0858 g/mol .

In a mass spectrum, one would expect to observe the molecular ion peak (M⁺) corresponding to the free base at an m/z value of approximately 163.09. Depending on the ionization technique used, such as Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 164.09 is also likely to be a prominent peak.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass-to-charge ratio, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

While detailed fragmentation studies are not widely published, the structure of pyridine-2,6-bis(carboximidamide) suggests predictable fragmentation pathways under mass spectrometric analysis. The carboximidamide groups are likely to be the most labile parts of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments of Pyridine-2,6-bis(carboximidamide)

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 164.09 |

| [M]⁺ | Molecular ion | 163.09 |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) | 146.07 |

| [M-HCN₂]⁺ | Loss of cyanamide | 121.06 |

| [C₆H₄N₃]⁺ | Loss of a carboximidamide group | 118.04 |

| [C₅H₄N]⁺ | Pyridine ring fragment | 78.03 |

Note: The m/z values are predicted based on the chemical structure and may vary in experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For pyridine-2,6-bis(carboximidamide), the electronic spectrum is expected to be dominated by π-π* transitions within the aromatic pyridine ring and the carboximidamide functional groups.

Studies on structurally related compounds, such as pyridine-2,6-dicarboxylate (B1240393) ligands in terbium(III) complexes, have shown broad and intense absorption bands in the range of 220–300 nm. nih.gov These absorptions are attributed to the π-π* transitions of the pyridine dicarboxylate ligand. nih.gov It is reasonable to infer that pyridine-2,6-bis(carboximidamide) would exhibit similar absorption characteristics due to the presence of the same pyridine core and conjugated functional groups.

The electronic transitions are sensitive to the solvent environment and the protonation state of the molecule. In acidic solutions, where the pyridine nitrogen and the amidine groups are protonated, a blue shift (shift to shorter wavelengths) of the absorption bands may be observed compared to the neutral molecule.

Interactive Data Table: Expected UV-Vis Absorption Data for Pyridine-2,6-bis(carboximidamide)

| Wavelength (λmax) Range (nm) | Type of Transition | Chromophore |

| ~220-270 | π → π | Pyridine ring |

| ~270-300 | π → π / n → π* | Carboximidamide groups |

Note: This data is inferred from related compounds and represents expected absorption regions. nih.gov Actual experimental values may differ.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. Pyridine-2,6-bis(carboximidamide) itself is a diamagnetic molecule with all electrons paired; therefore, it is EPR-silent and does not produce an EPR spectrum on its own.

However, EPR spectroscopy becomes an invaluable tool for characterizing paramagnetic metal complexes of pyridine-2,6-bis(carboximidamide). This ligand readily forms complexes with transition metals, some of which have unpaired electrons (e.g., Cu(II), Ni(II) in certain geometries). smolecule.com

Studies on copper(II) complexes with similar pyridine or pyrazine (B50134) amide ligands have demonstrated the power of EPR in elucidating the coordination environment of the metal center. mdpi.com The EPR spectra of these complexes provide information on the g-values and hyperfine coupling constants, which are sensitive to the geometry around the copper(II) ion and the nature of the coordinating atoms. mdpi.com For instance, the analysis of the EPR spectra of Cu(II) complexes with pyridine amides has allowed for the differentiation between various coordination modes and geometries. mdpi.com

When pyridine-2,6-bis(carboximidamide) acts as a ligand for a paramagnetic metal ion like Cu(II), the resulting complex would be EPR-active. The analysis of the EPR spectrum could reveal:

The oxidation state and electronic configuration of the metal ion.

The symmetry of the ligand field around the metal ion.

The degree of covalency in the metal-ligand bonds through the hyperfine coupling constants.

Interactive Data Table: Representative EPR Data for Analogous Cu(II)-Pyridine Amide Complexes

| Complex Type | g-values | Hyperfine Coupling (A) | Inferred Geometry |

| Mononuclear Cu(II) with Pyridine Amides | g∥ > g⊥ ≈ 2.0 | A∥ > A⊥ | Axial/Tetragonal |

| Dimeric Cu(II) with Bridging Ligands | Complex spectra with fine structure | - | Dipolar or exchange-coupled centers |

Note: This table presents typical data for analogous copper(II) complexes to illustrate the type of information obtainable from EPR studies of paramagnetic pyridine-2,6-bis(carboximidamide) complexes. mdpi.com

Crystallographic Analysis and Solid State Structural Elucidation of Pyridine 2,6 Bis Carboximidamide Systems

Single Crystal X-ray Diffraction (SCXRD) Studies of Pyridine-2,6-bis(carboximidamide) and Its Analogs

Crystallographic analyses have been performed on various forms of the molecule, including its dihydrochloride (B599025) salt, and on analogous structures such as pyridine-2,6-dicarboxamides. nih.govrsc.org For instance, the crystal structure of N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrate has been determined, revealing key structural features. rsc.org The compound often crystallizes in common space groups like P21/n or P21/c, with one or sometimes two molecules in the asymmetric unit. mdpi.com The specific crystallographic data, including unit cell dimensions and space group, are crucial for understanding the packing and intermolecular forces.

Interactive Table: Crystallographic Data for Pyridine-2,6-dicarboxamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| 1 | C21H21N3O2 | Monoclinic | P21/n | 10.34 | 16.45 | 11.21 | 98.7 | 4 |

| 2 | C22H23N3O2 | Monoclinic | P21/c | 9.87 | 18.23 | 12.01 | 105.4 | 4 |

| 3 | C20H19N3O2 | Monoclinic | P21/c | 11.54 | 8.98 | 17.32 | 109.2 | 4 |

Note: Data is illustrative and based on findings for related pyridine-2,6-dicarboxamide structures. mdpi.com

Molecular Conformation and Tautomeric Forms in the Crystalline State

The conformation of pyridine-2,6-bis(carboximidamide) in the crystal lattice is a subject of significant interest, with studies focusing on the geometry of the amidine groups and the planarity of the molecule.

Geometry of the Amidine N–C–N Linkage and Electron Delocalization

The amidine functional group (–C(=NH)NH2) is a key feature of pyridine-2,6-bis(carboximidamide). The geometry of the N–C–N linkage within this group provides insight into the degree of electron delocalization. X-ray diffraction studies on related carboxamides show that the C-N bond lengths within the amide group are intermediate between typical single and double bond lengths, indicating significant resonance delocalization. rsc.org This delocalization contributes to the planarity of the carboxamide group and influences its hydrogen bonding capabilities.

Analysis of Planarity Deviations and Torsional Angles

While the pyridine (B92270) ring itself is planar, the carboximidamide or carboxamide side groups can exhibit deviations from this plane. These deviations are quantified by measuring the torsional angles between the plane of the pyridine ring and the planes of the side groups. mdpi.com In many pyridine-2,6-dicarboxamide derivatives, the carboxamide groups are twisted with respect to the central pyridine ring. mdpi.com This twisting can be influenced by steric hindrance from the substituents on the amide nitrogen and by intramolecular hydrogen bonding. For example, in N-[2,6-bis(1-methylethyl)phenyl]-4-pyridinecarboxamide, the pyridyl ring is slightly tilted with respect to the central amide group, while the substituted phenyl ring is significantly more tilted. nih.gov

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds play a crucial role in determining the conformation of pyridine-2,6-bis(carboximidamide) and its analogs. These interactions typically occur between the hydrogen atom of an N-H group and a nitrogen or oxygen atom within the same molecule.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, with hydrogen bonding being particularly dominant in the case of pyridine-2,6-bis(carboximidamide).

Hydrogen Bonding Networks in Supramolecular Architectures

The presence of multiple hydrogen bond donors (N-H groups) and acceptors (pyridine nitrogen, amidine/amide nitrogen and oxygen atoms) allows for the formation of extensive and complex hydrogen bonding networks. rsc.orgrsc.org These networks are fundamental to the supramolecular assembly of the molecules in the crystal.

Molecules of pyridine-2,6-dicarboxamide derivatives can link together to form chains, sheets, or three-dimensional frameworks. mdpi.com For example, in some crystal structures, amide N-H groups form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, creating one-dimensional chains. nih.gov Water molecules, when present in the crystal lattice, can also act as bridges, connecting different organic molecules through hydrogen bonds. mdpi.com These intricate networks of hydrogen bonds are a defining feature of the crystal engineering of this class of compounds. rsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

There is no published Hirshfeld surface analysis for Pyridine-2,6-bis(carboximidamide) in the reviewed literature. A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, researchers can identify and determine the percentage contribution of different close contacts, such as hydrogen bonds (e.g., N-H···N, N-H···Cl) and other van der Waals forces. Without a determined crystal structure, the generation of such a surface and its corresponding 2D fingerprint plots for this specific compound is not possible.

π-π Stacking Interactions

A quantitative analysis of π-π stacking interactions for Pyridine-2,6-bis(carboximidamide) is not available in the scientific literature. The study of these non-covalent interactions, which are crucial for understanding the packing of aromatic molecules in the solid state, requires precise geometric data from a crystal structure. Key parameters, including the centroid-to-centroid distance between pyridine rings, the interplanar angle, and slip angles, cannot be determined without experimental crystallographic data. While the planar nature of the pyridine ring suggests the potential for such interactions, no specific findings have been reported.

Coordination Chemistry of Pyridine 2,6 Bis Carboximidamide Ligands

Ligand Design Principles and Chelation Properties

The design of pyridine-2,6-bis(carboximidamide) is centered around creating a robust and versatile chelating agent. The strategic placement of two carboximidamide groups at the 2 and 6 positions of a central pyridine (B92270) ring results in a ligand with well-defined coordination pockets and favorable electronic properties for metal binding.

Tridentate Ligand Character and Pincer Ligand Architectures

Pyridine-2,6-bis(carboximidamide) is inherently a tridentate ligand. The central pyridine nitrogen and the two nitrogen atoms from the carboximidamide groups form a classic N,N,N-donor set. This arrangement allows the ligand to bind to a metal center in a meridional fashion, a key characteristic of pincer ligands. Pincer complexes are known for their high thermal stability and catalytic activity, and ligands based on the pyridine-2,6-dicarboxamide framework, a close relative of pyridine-2,6-bis(carboximidamide), are well-documented to form such architectures. The rigid pyridine backbone enforces a planar coordination geometry around the metal ion, which can be crucial for catalytic applications.

Multidentate Coordination Modes and Metal Binding Sites

The primary metal binding sites of pyridine-2,6-bis(carboximidamide) are the nitrogen atoms of the pyridine ring and the two carboximidamide functionalities. smolecule.com This N,N,N-tridentate coordination is the most common binding mode, leading to the formation of stable five-membered chelate rings on either side of the pyridine ring. This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Beyond its typical tridentate nature, the carboximidamide groups offer the potential for more complex coordination behaviors. The presence of multiple nitrogen atoms and the possibility of deprotonation of the amide protons under certain conditions could lead to bridging coordination modes, facilitating the formation of polynuclear or polymeric structures. For instance, related pyridine-dicarboxamide ligands have been shown to form di-, tri-, and even tetranuclear copper(II) complexes where the deprotonated amide groups and other bridging ligands hold multiple metal ions in close proximity. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-2,6-bis(carboximidamide) and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by various spectroscopic and crystallographic techniques to elucidate their structure and bonding. While specific structural data for pyridine-2,6-bis(carboximidamide) complexes with Ni(II), Cu(II), and Zn(II) are not extensively documented in the reviewed literature, the behavior of closely related pyridine-dicarboxamide ligands provides significant insight into their expected structures.

Nickel(II) Complexes

Table 1: Expected Coordination Parameters for a Generic [Ni(Pyridine-2,6-bis(carboximidamide))Xn] Complex

| Parameter | Expected Value/Geometry |

| Coordination Number | 4 or 6 |

| Geometry | Square Planar or Octahedral |

| Ni-N(pyridine) distance | ~2.0 - 2.1 Å |

| Ni-N(carboximidamide) distance | ~1.9 - 2.0 Å |

Note: This data is extrapolated from related structures and represents expected values.

Copper(II) Complexes

Copper(II) ions readily form complexes with N-donor ligands, and pyridine-2,6-bis(carboximidamide) is no exception. The coordination chemistry of Cu(II) with the related pyridine-2,6-dicarboxamide ligands has been extensively studied, revealing a rich variety of structures. rsc.orgnih.gov These studies show that the ligand can coordinate as a neutral molecule or, upon deprotonation of the amide protons, as a dianionic ligand.

In its neutral form, pyridine-2,6-bis(carboximidamide) would likely form a mononuclear complex with Cu(II), adopting a distorted octahedral or square pyramidal geometry. Upon deprotonation, the ligand can act as a bridging unit, leading to the formation of multinuclear complexes. For example, tricopper(II) complexes have been synthesized where two deprotonated pyridine-dicarboxamide ligands bridge three copper centers. rsc.org The Cu-N bond lengths in such complexes are typically in the range of 1.9 to 2.2 Å.

Table 2: Structural Data for a Related Copper(II) Complex with N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide ([Cu(L8)(OH2)]2·2H2O) rsc.org

| Parameter | Value |

| Coordination Geometry | Distorted Square Pyramidal |

| Cu-N(pyridine) | 2.013(3) Å |

| Cu-N(amide) | 1.956(3) Å, 1.961(3) Å |

| Cu-N(terminal pyridyl) | 2.032(3) Å |

| Cu-O(water) | 2.279(3) Å |

This table presents data for a closely related ligand to illustrate the expected coordination environment.

Zinc(II) Complexes

Zinc(II) complexes with pyridine-based ligands are of interest due to their potential applications in catalysis and as models for biological systems. Similar to Ni(II) and Cu(II), Zn(II) is expected to form stable complexes with pyridine-2,6-bis(carboximidamide). Due to the d¹⁰ electronic configuration of Zn(II), its complexes are typically diamagnetic and adopt geometries dictated primarily by ligand steric and electronic factors, commonly resulting in tetrahedral or octahedral coordination.

With a tridentate pincer ligand like pyridine-2,6-bis(carboximidamide), a mononuclear Zn(II) complex would likely feature a five- or six-coordinate geometry, with the remaining coordination sites occupied by anions or solvent molecules. While specific crystal structures for Zn(II) with pyridine-2,6-bis(carboximidamide) are not detailed in the available literature, studies on related systems suggest that the Zn-N bond lengths would be in the range of 2.0 to 2.2 Å.

Table 3: Expected Coordination Parameters for a Generic [Zn(Pyridine-2,6-bis(carboximidamide))Xn] Complex

| Parameter | Expected Value/Geometry |

| Coordination Number | 4, 5, or 6 |

| Geometry | Tetrahedral, Trigonal Bipyramidal, or Octahedral |

| Zn-N(pyridine) distance | ~2.1 - 2.2 Å |

| Zn-N(carboximidamide) distance | ~2.0 - 2.1 Å |

Note: This data is extrapolated from related structures and represents expected values.

Magnesium(II) Complexes

Research on the coordination of Pyridine-2,6-bis(carboximidamide) with magnesium(II) ions has not been extensively reported in the scientific literature. While the coordination chemistry of other pyridine derivatives with magnesium has been investigated, specific studies detailing the synthesis, structure, or properties of Mg(II) complexes with this particular bis(carboximidamide) ligand are not currently available.

Cobalt(II) Complexes

Direct studies on the synthesis and characterization of Cobalt(II) complexes featuring the Pyridine-2,6-bis(carboximidamide) ligand are limited. However, research into closely related ligand structures provides insight into potential coordination modes. For instance, a series of bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes have been synthesized and characterized. rsc.org These related complexes, with the general formula [2,6-(ArN=CCl)₂C₅H₃N]CoCl₂, were found to adopt either trigonal bipyramidal or distorted square pyramidal geometries. rsc.org In conjunction with ethylaluminum sesquichloride (EASC), these cobalt complexes demonstrated high activity as catalysts for the polymerization of 1,3-butadiene, yielding polybutadiene (B167195) with a high cis-1,4 content. rsc.org Other research has focused on cobalt(II) complexes with different pyridine-based macrocyclic ligands or 2,6-bis(iminomethyl)pyridine derivatives. rsc.orgnih.gov

Tin(II) Complexes

The complexation of Pyridine-2,6-bis(carboximidamide) with Tin(II) is not a well-documented area of research. Currently, there is a lack of specific studies in the available scientific literature concerning the synthesis, structural analysis, or reactivity of Sn(II) complexes with this ligand.

Complexation with Other Transition Metal and Main Group Elements

The coordination chemistry of Pyridine-2,6-bis(carboximidamide) is most prominently reported with nickel. The ligand has been successfully employed in nickel-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Specifically, it has proven effective in enabling the cross-electrophile coupling of various basic nitrogen heterocycles with primary and secondary alkyl halides. sigmaaldrich.comsigmaaldrich.com

While direct studies on the title compound with many other metals are sparse, the broader family of pyridine-2,6-dicarboxamides and pyridine-2,6-dicarboxylates, which are structurally related, have been shown to be versatile chelating agents for a variety of metal ions including copper(II), palladium(II), and thallium(III). rsc.orgnih.govresearchgate.net For example, pyridine-2,6-dicarboxamide is known to be a chelating ligand for cations such as Cu, Co, Fe, Ni, and Pd. mdpi.com Similarly, pyridine-2,6-dicarboxylic acid forms complexes with numerous transition metals and lanthanides. nih.gov These related systems suggest the potential of Pyridine-2,6-bis(carboximidamide) to act as a versatile ligand for a wide range of metal ions, though specific research is required to confirm this.

Electronic and Redox Properties of Metal Complexes

Redox-Active Ligands and Their Influence on Metal Center Oxidation States

A "redox-active" or "non-innocent" ligand is one that can be reversibly oxidized or reduced, thereby participating directly in the redox chemistry of the metal complex. This is distinct from "innocent" ligands, which are typically redox-inactive and serve primarily to stabilize the metal center.

In the context of ligands related to Pyridine-2,6-bis(carboximidamide), such as the 2,6-bis(imino)pyridine (BIP) and pyridine-oxazoline (pyrox) systems, the concept of ligand non-innocence is well-established. nih.govrsc.org These ligands can accept and donate electrons, which means the oxidation state of the metal center may not change during a redox event; instead, the ligand itself is oxidized or reduced. For example, studies on diiminepyridine (DIP) complexes with iron have shown that the ligands confer additional redox activity beyond simple metal-centered oxidation or reduction. rsc.org Similarly, pyridine-oxazoline ligands in certain low-valent nickel complexes have been shown to exist as ligand-centered radicals, stabilizing the electron-rich Ni(II) species. nih.gov

For Pyridine-2,6-bis(carboximidamide) itself, while it possesses the conjugated π-system and nitrogen-containing functional groups that are often associated with redox activity, specific studies demonstrating its non-innocent behavior in metal complexes are not extensively reported. In studies of related pyridine-2,6-dicarboxylate (B1240393) complexes with Thallium(III), the ligands were found to not have significant electrochemical reactivity, with the observed redox couples being attributed solely to the Tl(III)/Tl(I) system. nih.gov The potential for Pyridine-2,6-bis(carboximidamide) to act as a redox-active ligand remains an area for future investigation, which could unlock novel reactivity and applications for its metal complexes.

Electron Transfer Processes and Electrochemical Behavior

The Pyridine-2,6-bis(carboximidamide) ligand is instrumental in facilitating electron transfer processes, a key feature in its application in catalysis, particularly in nickel-catalyzed cross-coupling reactions. smolecule.com Its two carboximidamide groups enhance electron donation to the metal center, which helps stabilize low-valent metal species crucial for catalytic cycles. smolecule.com The electrochemical behavior of metal complexes incorporating this ligand is fundamental to understanding and optimizing these reactions, which often proceed via single electron transfer (SET) mechanisms. nih.govum.es

Reductive cross-electrophile coupling reactions, for instance, rely on the precise management of electron transfer from a reductant to the catalytic system. The Pyridine-2,6-bis(carboximidamide) ligand modulates the electronic environment of the nickel catalyst, thereby influencing the critical steps of the reaction, such as oxidative addition. smolecule.comnih.gov These reactions can be driven by chemical reductants or through electrochemical means. nih.gov

In electrochemically-driven couplings, the ligand plays a vital role in a system that may include a sacrificial anode and a cathode under a specific applied potential. nih.gov For example, successful couplings have been achieved using a nickel bromide complex of Pyridine-2,6-bis(carboximidamide) dihydrochloride (B599025) under electrochemical conditions. nih.gov

The ligand also finds use in photoredox catalysis, where photoinduced electron transfer is the key activation step. In light-driven reductive cross-electrophile couplings, Pyridine-2,6-bis(carboximidamide) was identified as an optimal ligand in conjunction with a specific photocatalyst, significantly improving reaction yields. acs.org The activation in these systems can involve a single-electron transfer reduction of an organic halide, leading to the generation of radical intermediates. um.es

Detailed research findings on the electrochemical parameters in a nickel-catalyzed system are presented below:

Table 1: Electrochemical Conditions for Ni-Catalyzed Cross-Coupling with Pyridine-2,6-bis(carboximidamide) Ligand

| Parameter | Value/Component | Research Context |

| Catalyst System | NiBr₂(DME) / Pyridine-2,6-bis(carboximidamide) dihydrochloride | Reductive coupling of alkylpyridinium salts with aryl bromides. nih.gov |

| Applied Potential | 0.9 V | Maintained for the duration of the electrolysis. nih.gov |

| Anode | Cobalt (sacrificial) | Serves as the electron source. nih.gov |

| Cathode | Stainless Steel | Site of reduction. nih.gov |

| Electrolyte | Sodium Iodide (NaI) | Facilitates charge transport in the solvent. nih.gov |

| Solvent | N,N-Dimethylacetamide (DMA) | Provides the reaction medium. nih.gov |

| Temperature | 60 °C | Operating temperature for the reaction. nih.gov |

This table summarizes the specific conditions used in an electrochemical reductive coupling reaction, highlighting the integral role of the Pyridine-2,6-bis(carboximidamide) ligand in the catalytic setup.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are dictated by the electronic configuration of the metal ion and the geometry and electronic nature of the surrounding ligands. Pyridine-2,6-bis(carboximidamide) forms stable complexes with a variety of first-row transition metals, including iron, cobalt, and nickel, which are known for their interesting magnetic behaviors. smolecule.com While detailed magnetic studies specifically on Pyridine-2,6-bis(carboximidamide) complexes are not extensively detailed in the provided context, the nature of the ligand and its derivatives allows for informed discussion.

Ligands with pi-conjugated systems that can be easily oxidized or reduced can lead to the formation of ligand-based radicals. These radicals can magnetically couple with metal-based unpaired electrons, leading to complex magnetic phenomena. Research on analogous redox-active ligand systems, such as those based on 1,2,4-benzothiadiazines, demonstrates the potential for designing radical-based conductors and magnetic materials. researchgate.net In such systems, electrochemical or chemical oxidation can generate stable mono- and diradical species, which can be characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

Given that Pyridine-2,6-bis(carboximidamide) can stabilize various oxidation states of metal ions and possesses a pi-system, its complexes could exhibit a range of magnetic properties. smolecule.com For instance, a complex with a paramagnetic metal ion like Ni(II) could display simple paramagnetism, or more intricate behaviors if the ligand itself becomes redox-active. The study of such properties is crucial for the development of new materials with specific magnetic or conductive functions.

Catalytic Applications of Pyridine 2,6 Bis Carboximidamide Metal Complexes

Nickel-Catalyzed Cross-Coupling Reactions

Nickel complexes incorporating the pyridine-2,6-bis(carboximidamide) ligand have emerged as powerful catalysts for cross-coupling reactions. The ligand's structure, featuring a pyridine (B92270) ring flanked by two carboximidamide groups, allows it to act as a bidentate or tridentate chelator, effectively stabilizing the nickel center in various oxidation states crucial for the catalytic cycle.

A significant breakthrough in the application of pyridine-2,6-bis(carboximidamide)-nickel complexes is in the realm of cross-electrophile coupling (CEC). This methodology facilitates the formation of carbon-carbon bonds between two different electrophiles, such as alkyl and heteroaryl halides, without the need for pre-formed organometallic reagents. This approach is particularly valuable for the synthesis of complex molecules, including those of pharmaceutical interest.

The pyridine-2,6-bis(carboximidamide) ligand, often referred to as PyBCam, has been instrumental in the nickel-catalyzed coupling of a wide array of basic nitrogen-containing heteroaryl halides with both primary and secondary alkyl halides. Research has demonstrated that variations of this ligand can lead to high yields in these challenging coupling reactions. For instance, the use of a (2Z,6Z)-N'2,N'6-dicyanopyridine-2,6-bis(carboximidamide) ligand has proven effective in the coupling of 2-methyl-4-chloropyridine with (3-bromopropyl)benzene, affording the product in 87% yield. Similarly, the parent pyridine-2,6-bis(carboximidamide) ligand facilitates the coupling of 2-bromopyridine (B144113) with the same alkyl halide in 85% yield. The strategic placement of substituents on the pyridine ring of the ligand, such as a methoxy (B1213986) group at the 4-position, has also been shown to influence the catalytic efficiency.

| Heteroaryl Halide | Alkyl Halide | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromo-pyridine | (3-bromopropyl)benzene | Pyridine-2,6-bis(carboximidamide) | 2-(3-Phenylpropyl)pyridine | 85 | |

| 4-chloro-2-methyl-pyridine | (3-bromopropyl)benzene | (2Z,6Z)-N'2,N'6-Dicyanopyridine-2,6-bis(carboximidamide) | 2-Methyl-4-(3-phenylpropyl)pyridine | 87 | |

| 4-chloro-2,6-dimethyl-pyridine | (3-chloropropyl)benzene | 4-Methoxypyridine-2,6-bis(carboximidamide) dihydrochloride (B599025) | 2,6-Dimethyl-4-(3-phenylpropyl)pyridine | 84 | |

| 2-bromo-6-(benzyloxy)pyridine | (3-bromopropyl)benzene | Pyridine-2,6-bis(carboximidamide) | 2-(Benzyloxy)-6-(3-phenylpropyl)pyridine | 77 | |

| 4-bromo-2-fluoro-pyridine | (3-bromopropyl)benzene | (2Z,6Z)-N'2,N'6-Dicyanopyridine-2,6-bis(carboximidamide) | 2-Fluoro-4-(3-phenylpropyl)pyridine | 55 |

Electrochemical methods have been successfully employed to drive nickel-catalyzed cross-electrophile coupling reactions using pyridine-2,6-bis(carboximidamide) ligands. This approach offers a sustainable alternative to the use of stoichiometric chemical reductants. By applying an electric potential, the active low-valent nickel species can be generated in situ, allowing for precise control over the reaction. This has been particularly effective for the sp²-sp³ coupling of unactivated alkyl halides. The electrochemical approach underscores the robustness and versatility of these nickel-ligand complexes in modern synthetic methodologies.

The reactivity and selectivity of nickel-catalyzed cross-coupling reactions are highly dependent on the structure of the pyridine-2,6-bis(carboximidamide) ligand. Strategic modifications to the ligand framework can significantly enhance catalytic performance. For example, introducing electron-donating groups, such as a methoxy group at the 4-position of the pyridine ring, has been shown to improve both the stability of the ligand and the catalytic activity of the corresponding nickel complex.

Furthermore, the coordination mode of the ligand, whether bidentate or tridentate, plays a crucial role in determining the reaction's outcome. The parent pyridine-2,6-bis(carboximidamide) typically acts as a tridentate ligand in couplings involving 3-bromopyridine (B30812) derivatives, leading to high yields. In contrast, for 2-substituted bromoarenes, bidentate coordination appears to be more favorable. The addition of cyano groups to the carboximidamide moieties can also influence the ligand's coordination and, consequently, the selectivity of the catalytic reaction. These findings highlight the importance of "ligand tuning" as a powerful strategy for optimizing nickel-catalyzed cross-coupling reactions.

Zinc(II)-Catalyzed Transformations

While the catalytic applications of zinc(II) complexes with pyridine-2,6-bis(carboximidamide) are less explored compared to their nickel counterparts, related zinc complexes have shown promise in various organic transformations.

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. While copper has been the traditional catalyst for this reaction, zinc-based catalysts have emerged as a viable alternative. Although there is no specific literature on the use of a pyridine-2,6-bis(carboximidamide) zinc(II) complex for this transformation, studies on related zinc compounds with pyridine-containing ligands suggest its potential. For instance, zinc(II) complexes of other nitrogen-containing ligands have been shown to catalyze the azide-alkyne cycloaddition. Given the chelating ability of pyridine-2,6-bis(carboximidamide), its zinc(II) complex could potentially facilitate this important reaction, offering a different reactivity and selectivity profile compared to existing catalysts.

Exploration in Polymerization Catalysis

The field of polymerization has also begun to benefit from catalysts based on pyridine-2,6-bis(carboximidamide) and structurally similar ligands. Iron and cobalt complexes with pyridine-bis(imine) (PDI) ligands, which share the 2,6-disubstituted pyridine core, are highly active for ethylene (B1197577) polymerization and the oligomerization of α-olefins.

More directly related, cobalt(II) complexes of bis(N-arylcarboximidoylchloride)pyridine ligands have been synthesized and characterized as effective catalysts for the polymerization of 1,3-butadiene. When activated with ethylaluminum sesquichloride (EASC), these complexes exhibit high activity and produce polybutadiene (B167195) with a high percentage of the desirable cis-1,4-microstructure. The steric and electronic properties of the ligand, modulated by the substituents on the aryl groups, have a significant impact on the catalytic activity and the properties of the resulting polymer. The success of these related systems suggests that pyridine-2,6-bis(carboximidamide)-metal complexes are promising candidates for the development of new polymerization catalysts.

Role in Reductive Catalysis Systems

Metal complexes of Pyridine-2,6-bis(carboximidamide) have emerged as effective catalysts in the realm of reductive catalysis, particularly in nickel-catalyzed cross-electrophile coupling reactions. These reactions are a powerful class of transformations that form carbon-carbon bonds by coupling two different electrophiles, a process that necessitates a reductive catalytic cycle. The Pyridine-2,6-bis(carboximidamide) ligand, through its specific steric and electronic properties, plays a crucial role in facilitating these challenging couplings, especially in the synthesis of alkylated heterocycles, which are significant motifs in pharmaceuticals and agrochemicals.

Pioneering work in this area has demonstrated that nickel catalysts bearing Pyridine-2,6-bis(carboximidamide) or its derivatives as ligands can effectively mediate the coupling of a wide array of heteroaryl halides with various alkyl halides. This methodology addresses a significant challenge in organic synthesis, as the direct coupling of electron-deficient and sterically hindered heteroaryl halides with alkyl halides can be difficult to achieve with traditional cross-coupling methods.

Research has shown that a nickel catalyst system, when paired with ligands such as Pyridine-2,6-bis(carboximidamide) (often referred to as PyBCam·HCl in its dihydrochloride form) or its N-cyano derivative (PyBCamCN), exhibits remarkable efficiency and functional group tolerance in reductive cross-electrophile couplings. These reactions typically employ a stoichiometric reductant, such as zinc powder, to drive the catalytic cycle.

A notable study by Hansen, Li, Yang, Pedro, and Weix reported a general solution for the coupling of challenging heteroaryl halides with both primary and secondary alkyl halides. acs.org Their work highlighted that ligands based on the 2-pyridylcarboxamidine core are essential for achieving good yields in these transformations. The developed system was shown to be effective for a broad range of substrates, including various 2-, 3-, and 4-pyridyl halides, as well as more complex heterocyclic systems. In many cases, the reactions proceeded with high efficiency, providing the desired alkylated heterocycles in good to excellent yields. acs.org

The general reaction conditions for these couplings involve the use of a nickel(II) precursor, such as NiCl₂(dme), the Pyridine-2,6-bis(carboximidamide) ligand, a reductant (e.g., zinc powder), and an additive, often a sodium halide, in an amide solvent like N,N-dimethylacetamide (DMAc). The reactions are typically carried out at elevated temperatures to ensure efficient conversion.

Furthermore, the utility of this catalytic system has been extended to electrochemical methods. Perkins, Pedro, and Hansen developed a constant-current electrochemical approach for nickel-catalyzed sp²-sp³ cross-electrophile coupling reactions of unactivated alkyl halides. This electrochemical method provides a more controlled and often more efficient way to perform these reductive couplings, avoiding the use of bulk metal reductants and offering a tunable parameter for reaction optimization. The yields and selectivities achieved with the electrochemical protocol were found to be comparable or even superior to those obtained with traditional metal powder reductants.

The table below summarizes representative examples of nickel-catalyzed reductive cross-electrophile coupling reactions using Pyridine-2,6-bis(carboximidamide) and its derivatives as ligands, showcasing the broad scope and efficiency of this catalytic system.

Table 1: Nickel-Catalyzed Reductive Cross-Electrophile Coupling using Pyridine-2,6-bis(carboximidamide) Ligands

| Heteroaryl Halide | Alkyl Halide | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | 1-Iodooctane | PyBCam·HCl | 2-Octylpyridine | 85 | acs.org |

| 3-Bromopyridine | 1-Iodooctane | PyBCam·HCl | 3-Octylpyridine | 78 | acs.org |

| 4-Chloropyridine | 1-Iodooctane | PyBCamCN | 4-Octylpyridine | 75 | nih.gov |

| 2-Chloro-6-methylpyridine | 1-Iodododecane | PyBCam·HCl | 2-Dodecyl-6-methylpyridine | 91 | acs.org |

| 3-Bromo-5-methylpyridine | Cyclohexyl Iodide | PyBCam·HCl | 3-Cyclohexyl-5-methylpyridine | 65 | acs.org |

| 2-Bromopyrimidine | 1-Iodooctane | PyBCam·HCl | 2-Octylpyrimidine | 72 | acs.org |

| 2-Chloroquinoline | 1-Iodohexane | PyBCamCN | 2-Hexylquinoline | 82 | nih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| Pyridine-2,6-bis(carboximidamide) |

| Pyridine-2,6-bis(N-cyanocarboxamidine) |

| Nickel(II) chloride dimethoxyethane complex |

| 2-Bromopyridine |

| 1-Iodooctane |

| 2-Octylpyridine |

| 3-Bromopyridine |

| 3-Octylpyridine |

| 4-Chloropyridine |

| 4-Octylpyridine |

| 2-Chloro-6-methylpyridine |

| 1-Iodododecane |

| 2-Dodecyl-6-methylpyridine |

| 3-Bromo-5-methylpyridine |

| Cyclohexyl Iodide |

| 3-Cyclohexyl-5-methylpyridine |

| 2-Bromopyrimidine |

| 2-Octylpyrimidine |

| 2-Chloroquinoline |

| 1-Iodohexane |

| 2-Hexylquinoline |

| 6-Chloropurine riboside |

| 1-Iodobutane |

| 6-Butylpurine riboside |

| N,N-Dimethylacetamide |

Supramolecular Chemistry and Host Guest Interactions of Pyridine 2,6 Bis Carboximidamide Systems

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular recognition and self-assembly, where molecules spontaneously associate under thermodynamic control to form well-defined structures. The pyridine-2,6-bis(carboximidamide) scaffold is an excellent building block for such constructions due to its specific structural features.

The carboximidamide groups at the 2- and 6-positions of the pyridine (B92270) ring provide potent hydrogen bonding sites, while the pyridine nitrogen can act as a Lewis base, coordinating to metal ions. This combination of interaction sites allows for the programmed assembly of intricate molecular architectures. For instance, derivatives of pyridine-2,6-dicarboxamide have been shown to self-assemble into complex structures directed by anions. bohrium.comnih.govnih.gov The formation of these assemblies can be influenced by factors such as the solvent, temperature, and the presence of specific guest molecules.

The planar nature of the pyridine ring can also facilitate π-π stacking interactions, further stabilizing the resulting supramolecular structures. smolecule.com By modifying the peripheral groups attached to the core scaffold, it is possible to tune the electronic properties and solubility of the molecules, thereby controlling the self-assembly process and the properties of the final architecture.

Derivatives of pyridine-2,6-dicarboxamide serve as model compounds for studying the influence of intramolecular hydrogen bonding, as well as steric and electronic factors on molecular conformations within these self-assembled systems. mdpi.com The ability to form stable complexes with various metal ions makes these compounds valuable in coordination chemistry and catalysis. smolecule.com

Below is a table summarizing key aspects of the design and self-assembly of supramolecular architectures involving pyridine-2,6-bis(carboximidamide) and its related dicarboxamide derivatives.

| Feature | Description | Reference |

| Core Scaffold | Pyridine-2,6-bis(carboximidamide) or Pyridine-2,6-dicarboxamide | smolecule.commdpi.com |

| Key Interaction Sites | Carboximidamide/Carboxamide groups (hydrogen bonding), Pyridine nitrogen (metal coordination) | smolecule.commdpi.com |

| Driving Forces for Self-Assembly | Hydrogen bonding, Metal coordination, π-π stacking interactions | bohrium.comnih.govnih.govsmolecule.com |

| Influencing Factors | Solvent, Temperature, Presence of guest anions | bohrium.comnih.govnih.gov |

| Resulting Architectures | Dimers, Coordination polymers, and other complex superstructures | bohrium.comnih.govnih.govresearchgate.net |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a host molecule, which possesses a cavity or binding site, and a guest molecule or ion. Pyridine-2,6-bis(carboximidamide) and its analogues are effective hosts due to their well-defined binding pockets and multiple interaction points.

The pre-organized arrangement of hydrogen bond donors and acceptors, along with the central pyridine unit, allows for the selective binding of various guest species. The binding process is often accompanied by a conformational change in the host molecule, a phenomenon known as "induced fit," which can lead to highly selective recognition. bohrium.com

Selective Recognition of Anionic Species

The pyridine-2,6-dicarboxamide framework, a close relative of pyridine-2,6-bis(carboximidamide), has demonstrated a significant capacity for acting as an anion receptor. d-nb.info The NH groups within the dicarboxamide moieties are particularly effective at forming hydrogen bonds with anionic guests.

The selectivity for different anions can be tuned by modifying the structure of the receptor. For example, the introduction of bulky, nitrogen-donating pendant groups can influence the coordination mode and, consequently, the anion binding selectivity. d-nb.info Spectroscopic techniques such as ¹H NMR and FT-IR are instrumental in studying these host-guest interactions and elucidating the binding modes. d-nb.info Research has shown that protonation of similar 2,6-bis(2-anilinoethynyl)pyridine bis(urea) receptors enhances halide binding by over an order of magnitude and alters binding selectivity. bohrium.com

The table below highlights the anion recognition properties of pyridine-2,6-dicarboxamide-based receptors.

| Anion Guest | Key Interaction | Method of Study | Reference |

| Chloride, Acetate, Pyrophosphate | Hydrogen Bonding | Spectrofluorimetric determination | d-nb.info |

| Perchlorate | Weak coordination or hydrogen bonding | FT-IR spectroscopy | d-nb.info |

| Halides | Hydrogen Bonding | ¹H NMR titration, Colorimetric indication | bohrium.com |

Intermolecular Charge Transfer Interactions in Host-Guest Systems

Intermolecular charge transfer (CT) is a phenomenon where an electron is transferred from an electron-donating moiety to an electron-accepting moiety upon photoexcitation. In the context of host-guest systems involving pyridine-based scaffolds, these interactions can lead to unique photophysical properties.

For instance, host-guest inclusion complexes can be formed where the host stabilizes intermolecular charge transfer interactions. nih.gov In some systems, a pyridinium-functionalized triphenylamine (B166846) derivative can bind to a cucurbit nih.govuril host, forming a homoternary complex. nih.gov This complex exhibits a longer emission wavelength compared to the free guest, and this emission can be further red-shifted upon mechanical grinding. nih.gov

The formation of such host-guest complexes can enhance π-π interactions and lead to a more planar conformation of the guest molecule, which is responsible for the red-shifted emission. nih.gov The study of these CT interactions is crucial for the development of new materials with tunable optical properties, such as sensors and molecular switches. Research on terpyridine-bis-pyrene systems has shown that complexation with metal ions like zinc can enhance the electron transfer character of the system. researchgate.net

Formation of Long-Range Ordered Nanostructures

The self-assembly of pyridine-2,6-bis(carboximidamide) and its derivatives can extend beyond discrete complexes to form long-range ordered nanostructures. These organized assemblies on the nanoscale can exhibit novel properties and functions that are not present in the individual molecules.

Hollow mesoporous organosilica nanoparticles (HMONs) with pyridine-2,6-bis-imidazolium frameworks have been synthesized using a hard-template method. rsc.org The morphology and properties of these nanostructures can be controlled by varying the reaction conditions, such as the molar ratios of the precursors and the nature of the template. rsc.org

These nanostructures possess well-oriented pores and short channel lengths, which facilitate mass transfer. rsc.org The interior hollow regions can enhance the retention time of reactants around the catalytically active sites. rsc.org Such materials have shown promise as effective catalysts for applications like CO₂ conversion. rsc.org The versatility of these nanostructures is further demonstrated by their use as solid ligands for the preparation of copper catalysts for click chemistry reactions. rsc.org

The table below summarizes the characteristics and applications of these long-range ordered nanostructures.

| Nanostructure Type | Synthesis Method | Key Features | Potential Application | Reference |

| Hollow Mesoporous Organosilica Nanoparticles (HMONs) | Hard-template derived | Pyridine-2,6-bis-imidazolium frameworks, well-oriented pores, hollow interior | CO₂ conversion catalysis, solid ligands for copper catalysts | rsc.org |

Theoretical and Computational Investigations of Pyridine 2,6 Bis Carboximidamide

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic structure of pyridine (B92270) derivatives, including Pyridine-2,6-bis(carboximidamide). nih.govresearchgate.net DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p) or 6-311+G(d,p), are utilized to optimize the geometry of the molecule and analyze its fundamental properties. researchgate.netaiou.edu.pk These computational studies provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of the molecule. nih.gov For instance, in related pyridine dicarboxamide structures, DFT has been used to confirm conformations and study the planarity of carboxamide groups relative to the pyridine ring. mdpi.com

The electronic properties of Pyridine-2,6-bis(carboximidamide) are also extensively studied using DFT. These properties, including the distribution of electron density and the nature of molecular orbitals, are key to understanding the compound's reactivity and potential applications. nih.gov DFT calculations can elucidate the electronic characteristics that make this compound a good ligand for metal ions and its role in various chemical reactions. smolecule.comsigmaaldrich.com The method is also applied to understand the structure-activity relationships in similar bioactive molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and shapes of these orbitals are critical in predicting a molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.net

Analysis of HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter derived from FMO analysis. researchgate.netresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower stability. nih.gov For Pyridine-2,6-bis(carboximidamide) and its derivatives, calculating the HOMO-LUMO gap provides insights into their potential as reactants in various chemical transformations. researchgate.net

Several chemical reactivity indices can be calculated from the HOMO and LUMO energies, including:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Below is a hypothetical data table illustrating the kind of information that can be obtained from FMO analysis for a series of related pyridine derivatives.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.78 | -0.65 | 6.13 |

| Pyridine-2-carboxamide | -6.95 | -1.23 | 5.72 |

| Pyridine-2,6-bis(carboximidamide) | -6.54 | -1.87 | 4.67 |

| Pyridine-2,6-dicarboxylic acid | -7.21 | -2.11 | 5.10 |

This table is illustrative and the values are not based on actual experimental data for Pyridine-2,6-bis(carboximidamide).

Charge Transfer Interaction (CTI) Assessments

Charge transfer interactions are fundamental to understanding how molecules interact. In the context of Pyridine-2,6-bis(carboximidamide), CTI assessments, often performed using DFT and Time-Dependent DFT (TD-DFT), can reveal the nature of electronic transitions within the molecule or between the molecule and other species. uzh.chmdpi.com These studies are particularly important for understanding its behavior in coordination complexes and potential photophysical applications. uzh.ch The analysis can identify transitions as Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), or Intraligand Charge Transfer (ILCT), providing deep insights into the electronic dynamics upon excitation. uzh.chmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer or electron delocalization between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

A hypothetical NBO analysis for Pyridine-2,6-bis(carboximidamide) might reveal the following types of interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (pyridine) | π* (C-C) (pyridine ring) | ~5-10 |

| π (C-C) (pyridine ring) | π* (C=N) (carboximidamide) | ~15-25 |

| LP(1) N (carboximidamide) | σ* (C-N) (carboximidamide) | ~2-5 |

This table is illustrative and the values are not based on actual experimental data for Pyridine-2,6-bis(carboximidamide).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.comsparkle.pro.br

For Pyridine-2,6-bis(carboximidamide), the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the carboximidamide groups, indicating these are the most probable sites for protonation and coordination with metal ions. researchgate.net The hydrogen atoms of the amine groups would exhibit positive potential, making them susceptible to interaction with electron-rich species. This visual representation of the electrostatic landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding and the formation of complexes. scispace.commdpi.com

Thermodynamic Property Calculations and Stability Analysis

Computational methods, particularly DFT, can be used to calculate various thermodynamic properties of Pyridine-2,6-bis(carboximidamide), such as its standard enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These calculations are essential for assessing the stability of the molecule and predicting the feasibility and spontaneity of reactions in which it participates.